Ethyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)propanoate is a complex organic compound with a unique structure that includes a pyrrolidinone ring, an ethyl ester group, and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)propanoate typically involves the reaction of ethyl 3-bromo-2-(methylamino)propanoate with 2,5-dioxopyrrolidin-1-yl acetate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
Ethyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)propanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(ethylamino)propanoate
- Ethyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(propylamino)propanoate
- Ethyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(butylamino)propanoate
Uniqueness
Ethyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C10H16N2O4 |
---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
ethyl 3-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)propanoate |
InChI |
InChI=1S/C10H16N2O4/c1-3-16-10(15)7(11-2)6-12-8(13)4-5-9(12)14/h7,11H,3-6H2,1-2H3 |
InChI Key |
ALKVZYLRHOMFLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN1C(=O)CCC1=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.